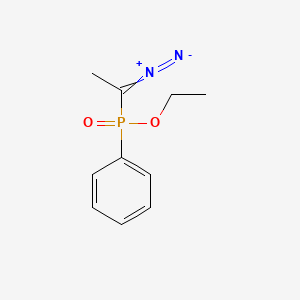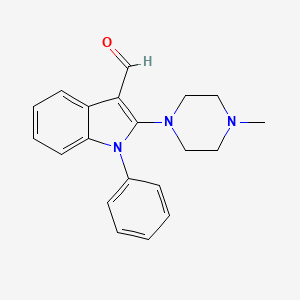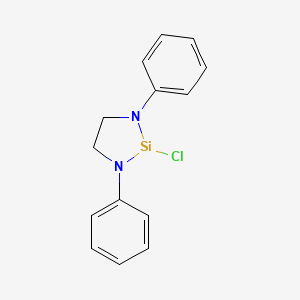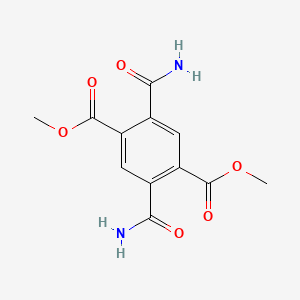
Ethyl (1-diazoethyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-diazoethyl)phenylphosphinate is an organophosphorus compound that features a diazo group attached to an ethyl phenylphosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (1-diazoethyl)phenylphosphinate can be synthesized through a multi-step process involving the reaction of ethyl phenylphosphinate with diazo compounds. One common method involves the reaction of ethyl phenylphosphinate with ethyl diazoacetate under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale, industrial production methods would likely involve continuous-flow microreactor technology. This approach offers advantages such as improved safety, efficient heat transfer, and precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1-diazoethyl)phenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl (1-diazoethyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cycloaddition and insertion reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its reactivity with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (1-diazoethyl)phenylphosphinate involves the generation of reactive intermediates, such as carbenes, which can insert into various chemical bonds. These intermediates can react with molecular targets, including enzymes and other biomolecules, leading to modifications that are useful in biochemical studies and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Ethyl diazoacetate
- Phenylphosphinic acid
- Ethyl phenylphosphinate
Uniqueness
Ethyl (1-diazoethyl)phenylphosphinate is unique due to the presence of both a diazo group and a phosphinate moiety, which imparts distinct reactivity and versatility in chemical transformations. This combination allows for a wide range of applications in synthesis and research .
Propriétés
Numéro CAS |
63469-88-5 |
|---|---|
Formule moléculaire |
C10H13N2O2P |
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
[1-diazoethyl(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C10H13N2O2P/c1-3-14-15(13,9(2)12-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
SYGCQACBFHKKNI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)



![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)

![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)


![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)


